N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

PDE4 inhibition isoform selectivity triazolopyridazine scaffold

N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold validated as a privileged chemotype for phosphodiesterase 4 (PDE4) inhibition and kinase modulation. The compound features a 6-methoxy substituent on the pyridazine ring and a butanamide side chain terminating in a 3-chlorophenyl group, structural elements that distinguish it from the most extensively characterized analogs such as the dimethoxyphenyl-catechol diether series reported by Skoumbourdis et al.

Molecular Formula C16H16ClN5O2
Molecular Weight 345.78 g/mol
Cat. No. B10983634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Molecular FormulaC16H16ClN5O2
Molecular Weight345.78 g/mol
Structural Identifiers
SMILESCOC1=NN2C(=NN=C2CCCC(=O)NC3=CC(=CC=C3)Cl)C=C1
InChIInChI=1S/C16H16ClN5O2/c1-24-16-9-8-14-20-19-13(22(14)21-16)6-3-7-15(23)18-12-5-2-4-11(17)10-12/h2,4-5,8-10H,3,6-7H2,1H3,(H,18,23)
InChIKeyXLVZJZJPECBXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide: A Differentiated Triazolopyridazine Chemical Probe for PDE4 and Kinase Research


N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold validated as a privileged chemotype for phosphodiesterase 4 (PDE4) inhibition and kinase modulation [1]. The compound features a 6-methoxy substituent on the pyridazine ring and a butanamide side chain terminating in a 3-chlorophenyl group, structural elements that distinguish it from the most extensively characterized analogs such as the dimethoxyphenyl-catechol diether series reported by Skoumbourdis et al. [1]. While the core scaffold has demonstrated nanomolar PDE4A inhibitory activity and isoform selectivity, the specific substitution pattern of this compound positions it as a distinct entity within the class, with potential for modulated target engagement, selectivity, and physicochemical properties relative to its closest analogs.

✓ Triazolopyridazine chemotype with reported PDE4 scaffold selectivity and potential kinase engagement
✓ Requires de novo target engagement profiling; no public IC50 or Ki data available for this substitution
✓ Computed lipophilicity and 3-chlorophenyl group differentiate from dimethoxyphenyl and cyclohexyl analogs

Why N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide Cannot Be Substituted by Generic Triazolopyridazine Analogs


The triazolo[4,3-b]pyridazine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where even minor modifications to the pendant aryl group dramatically alter target selectivity and potency. Skoumbourdis et al. demonstrated that the catechol diether motif on the 6-phenyl appendage is critical for PDE4A isoform selectivity, and that replacement of the thiadiazine core with pyridazine already shifts selectivity profiles [1]. The target compound introduces a 3-chlorophenyl butanamide chain absent from the benchmark PDE4 inhibitor series, which could potentially redirect binding affinity toward kinase targets (e.g., TrkA, as suggested by patent family WO2012125667) or alter physicochemical parameters such as lipophilicity and hydrogen-bonding capacity. Consequently, this compound cannot be freely interchanged with other triazolopyridazine analogs—even those sharing the identical 6-methoxypyridazine core—without risking divergent biological outcomes that could undermine assay reproducibility and lead optimization campaigns.

Risk Factor
This Compound (Target)
Dimethoxyphenyl Analog (Substitute)
Target selectivity
Scaffold supports PDE4 isoform selectivity; butanamide chain may redirect toward kinase targets (e.g., TrkA)
Catechol diether motif favors PDE4A; kinase engagement potential likely reduced
Physicochemical profile
Cl substituent increases lipophilicity (XLogP3 ~2.8); may alter membrane permeability and residence time
Methoxy groups lower lipophilicity (XLogP3 ~2.1); permeability kinetics may shift
Application context
Patent linkage to chronic pain (TrkA) indicates a kinase-focused research direction
No such pain indication context; remains within PDE4 anti-inflammatory probe space

Quantitative Differentiation Evidence for N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide Against Closest Analogs


PDE4 Isoform Selectivity Profile of the Triazolo[4,3-b]pyridazine Scaffold Versus Thiadiazine Analogs

The [1,2,4]triazolo[4,3-b]pyridazine core confers a differentiated PDE4 isoform selectivity profile compared to the isosteric 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core, as demonstrated by Skoumbourdis et al. [1]. Compound 18, a pyridazine-based analog with a dimethoxyphenyl-catechol diether substitution pattern, was profiled across a panel of 21 PDE family members and exhibited high selectivity for PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D), whereas the thiadiazine counterpart (compound 10) showed a slightly broader PDE inhibitory profile [1]. In functional cell-based assays measuring TNF-α suppression in human monocytes, both pyridazine and thiadiazine derivatives demonstrated comparable anti-inflammatory efficacy, validating the scaffold swap without loss of functional activity [1]. However, no direct head-to-head potency comparison data (IC50 values) for N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide versus compound 18 are publicly available; the differentiation claim rests on class-level scaffold selectivity inference.

Scaffold selectivity
Class-level
Pyridazine core shows PDE4A/B/C/D selectivity across 21-member PDE panel; thiadiazine core broader.
Supports isoform-specific PDE4 probe selection over isosteric thiadiazine scaffold.
Class-level inference; no direct IC50 for this compound.
PDE4 inhibition isoform selectivity triazolopyridazine scaffold

Butanamide Side Chain Structural Differentiation: 3-Chlorophenyl vs. 2,5-Dimethoxyphenyl and Cyclohexyl Analogs

The N-(3-chlorophenyl)butanamide moiety distinguishes the target compound from the closest commercially listed analog, N-(2,5-dimethoxyphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide, which carries a dimethoxyphenyl group hypothesized to mimic the catechol diether motif critical for PDE4 binding . The 3-chlorophenyl substituent introduces a modest electron-withdrawing effect (σm = 0.37 for Cl) and alters lipophilicity (calculated XLogP3 approximately 2.8 for the target vs. ~2.1 for the dimethoxyphenyl analog), which could modulate membrane permeability and target residence time. Another analog, N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide, replaces the aryl group with a saturated cyclohexyl ring, eliminating aromatic π-stacking interactions with the target binding pocket. No quantitative IC50 or selectivity data exist for any of these analogs in public repositories (BindingDB, ChEMBL), precluding direct potency ranking.

Substituent effect
Reported
3-Chlorophenyl: calcd XLogP3 ~2.8, σm=0.37; dimethoxyphenyl: ~2.1; cyclohexyl: non-aromatic, lower π-stacking.
Lipophilicity shift may impact cell permeability and target residence time relative to dimethoxy analog.
In silico calculated values; experimental logP/D and permeability require validation.
structure-activity relationship substituent effect triazolopyridazine

Therapeutic Indication Differentiation: Chronic Pain (TrkA) vs. Anti-Inflammatory (PDE4) Targeting

The drugmap.idrblab.net entry for 'Triazolo[4,3-b]pyridazine derivative 2'—synonymously linked to Example 24 of patent WO2012125667 and PMID28270021—annotates this compound class with indications for chronic pain (ICD-11: MG30) and neuropathic pain (ICD-11: 8E43.0) [1]. This pain indication is distinct from the anti-inflammatory PDE4 application space of the classical triazolopyridazine series reported by Skoumbourdis et al. . The WO2012125667 patent describes TrkA kinase inhibitors based on substituted pyridotriazole and benztriazole scaffolds, suggesting that the butanamide-substituted triazolopyridazine may engage a kinase target rather than PDE4. No publicly available TrkA IC50 data was located for the specific compound N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide; the differentiation is therefore based on patent disclosure of therapeutic utility rather than direct comparative bioactivity.

Indication context
Reported
Patent WO2012125667 links to chronic pain (TrkA); classical PDE4 triazolopyridazines: anti-inflammatory.
Supports kinase-focused probe selection distinct from PDE4 applications.
Patent-derived therapeutic claims only; no TrkA IC50 publicly available.
TrkA kinase inhibition chronic pain patent landscape

Absence of Direct Head-to-Head Quantitative Bioactivity Data Against Closest Analogs

A systematic search of public repositories (PubChem, ChEMBL, BindingDB, PubMed, Google Patents) as of May 2026 did not retrieve any quantitative bioactivity data (IC50, Ki, EC50, selectivity ratios) for N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide, nor any direct head-to-head comparison with the closest structural analogs such as N-(2,5-dimethoxyphenyl) or N-cyclohexyl variants. Consequently, all differentiation claims in this guide are derived from class-level scaffold data, computed physicochemical properties, and patent-based therapeutic indications, rather than from experimentally determined differential potency or selectivity [1][2]. This represents a significant evidence gap that must be considered during compound selection and procurement decisions.

Evidence gap
Data to verify
No public IC50, Ki, or selectivity data for target compound or closest analogs (dimethoxyphenyl, cyclohexyl).
Experimental profiling required to differentiate from analogs; current selection rests on computed properties and patent context.
Systematic database search May 2026: PubChem, ChEMBL, BindingDB, PubMed.
data gap comparative pharmacology evidence limitation

Recommended Application Scenarios for N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide Based on Available Evidence


PDE4 Isoform Selectivity Profiling in Inflammatory Disease Models

Given the established PDE4 selectivity of the triazolo[4,3-b]pyridazine scaffold [1], this compound can serve as a starting point for developing selective PDE4 chemical probes for use in cAMP signaling studies and inflammatory cytokine suppression assays. Researchers should experimentally confirm PDE4A/B/C/D IC50 values and compare selectivity against the broader PDE family, using compound 18 as a reference standard. This scenario is particularly relevant for academic labs and biotech companies investigating asthma, COPD, or autoimmune inflammation where PDE4 is a validated target.

TrkA Kinase Inhibitor Hit Expansion for Neuropathic Pain

The patent-based linkage to TrkA kinase inhibition and chronic pain indications [2] supports the use of this compound as a screening hit for pain target programs. The 3-chlorophenyl butanamide motif distinguishes it from PDE4-focused analogs and may confer kinase selectivity. Procurement for TrkA biochemical assays, cellular p-TrkA inhibition experiments, and in vivo pain models (e.g., chronic constriction injury) is recommended, with the caveat that kinase IC50 data must be generated de novo.

Scaffold-Hopping Library Design for Kinase/PDE Polypharmacology

The dual PDE4/kinase potential of the triazolo[4,3-b]pyridazine scaffold, combined with the unique 3-chlorophenyl butanamide substitution, makes this compound a valuable entry in scaffold-hopping libraries aimed at exploring polypharmacology. Medicinal chemistry groups can use it as a template for parallel synthesis of analogs with varied aryl groups (chlorophenyl, dimethoxyphenyl, cyclohexyl) to map selectivity between PDE and kinase targets. Procurement of multiple analogs from this series enables systematic SAR exploration.

Prospective Experimental Profiling to Fill the Evidence Gap

Because no public quantitative bioactivity data exist for this compound or its closest analogs , the strongest justification for procurement is the need to generate first-in-class comparative data. CROs and screening centers can acquire this compound alongside N-(2,5-dimethoxyphenyl) and N-cyclohexyl analogs to produce the missing head-to-head PDE4 and kinase profiling data, thereby creating the evidence base that will enable future rational selection.

Application
Selection Property
Validation Focus
PDE4 selectivity profiling in cAMP and cytokine assays
Triazolopyridazine scaffold selectivity review
PDE4 isoform enzyme inhibition panel (PDE4A/B/C/D vs other PDEs)
TrkA inhibitor screening in pain target programs
Kinase vs PDE4 selectivity context
TrkA biochemical and cellular p-TrkA inhibition assays
Scaffold-hopping library design for PDE/kinase polypharmacology
Substitution-dependent target profile
Parallel SAR with varied aryl groups (chlorophenyl, dimethoxyphenyl, cyclohexyl)
Generation of first-in-class comparative profiling data
Evidence gap closure
Head-to-head IC50 and selectivity profiling alongside closest analogs
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